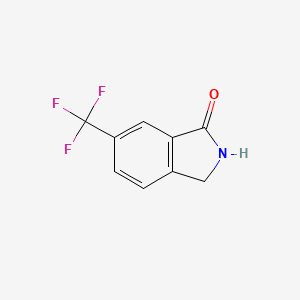

6-(トリフルオロメチル)イソインドリン-1-オン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(Trifluoromethyl)isoindolin-1-one, also known as 6-(Trifluoromethyl)isoindolin-1-one, is a useful research compound. Its molecular formula is C9H6F3NO and its molecular weight is 201.148. The purity is usually 95%.

BenchChem offers high-quality 6-(Trifluoromethyl)isoindolin-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Trifluoromethyl)isoindolin-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

生物活性インドールの合成

6-(トリフルオロメチル)イソインドリン-1-オン中のトリフルオロメチル基は、2-トリフルオロメチルインドールの合成に使用できます。これは、自然界に見られる、顕著な生物活性を示す化合物です . これらのインドールは、その強力な生物活性により、医薬品、食品添加物、その他の分野で使用されています。

抗ウイルス用途

6-(トリフルオロメチル)イソインドリン-1-オンの誘導体を含むイソインドリン-1-オンは、ニコチアナ・タバカムなどの植物から単離されており、顕著なタバコモザイクウイルス(TMV)に対する抗ウイルス活性を示すことが示されています . これらの化合物は、新しい抗ウイルス薬の開発に潜在的に使用できます。

抗腫瘍特性

イソインドリン-1-オン構造を持つ化合物は、その抗腫瘍特性について研究されてきました。 6-(トリフルオロメチル)イソインドリン-1-オンのように、トリフルオロメチル基を導入すると、これらの化合物の癌細胞に対する効力と選択性を高めることができます .

薬物特性の強化

トリフルオロメチル基は、医薬品の極性、安定性、および親油性を高めることが知られています。 6-(トリフルオロメチル)イソインドリン-1-オンを薬物分子に組み込むことで、その薬物動態学的特性を改善できます .

農薬の開発

6-(トリフルオロメチル)イソインドリン-1-オンの独特の化学構造は、新しい農薬の開発に利用できます。 トリフルオロメチル基は、より効果的で安定な農薬化合物の作成に貢献できます .

材料科学的応用

6-(トリフルオロメチル)イソインドリン-1-オン: 材料科学では、トリフルオロメチル基の存在により、熱安定性と耐薬品性を高めた材料を作成するために適用できます .

抗ロタウイルス活性

研究によると、イソインドリン-1-オンは高い抗ロタウイルス活性を示す可能性があり、6-(トリフルオロメチル)イソインドリン-1-オンは、ロタウイルス感染症の治療のための候補となる可能性があります .

合成方法論研究

この化合物は、合成方法論研究においても価値があります。そこで、トリフルオロメチル基を含む新しい合成経路や反応を研究するためのモデルとして役立ちます .

生物活性

6-(Trifluoromethyl)isoindolin-1-one is a notable derivative of isoindolin-1-one, characterized by the presence of a trifluoromethyl group at the sixth position. This compound has gained attention in medicinal chemistry due to its unique structural properties, which enhance its biological activity and chemical reactivity. The molecular formula of this compound is C9H6F3NO, and it has been investigated for various therapeutic potentials, particularly as an inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ).

The trifluoromethyl group significantly increases the lipophilicity and metabolic stability of the compound, making it a valuable scaffold in drug design. The enhanced lipophilicity allows for better membrane permeability, which is crucial for the biological activity of many pharmaceutical agents.

Biological Activity

Research has shown that 6-(Trifluoromethyl)isoindolin-1-one exhibits promising biological activity, particularly in cancer therapy. Its primary mechanism involves the inhibition of PI3Kγ, an enzyme that plays a critical role in cell growth and proliferation pathways. Inhibition of this enzyme can lead to reduced cell survival and proliferation, making it a candidate for cancer treatment.

Inhibition of PI3Kγ

Molecular docking studies have demonstrated strong binding affinities between 6-(Trifluoromethyl)isoindolin-1-one and PI3Kγ. These studies suggest that the compound effectively interacts with the active site of the enzyme, potentially altering cellular signaling pathways associated with growth and survival .

Structure-Activity Relationship (SAR)

The biological activity of 6-(Trifluoromethyl)isoindolin-1-one can be attributed to its structural features. The presence of the trifluoromethyl group at position 6 enhances its interaction with biological targets compared to other isoindolin derivatives. A comparative analysis with structurally similar compounds highlights these differences:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(Trifluoromethyl)isoindolin-1-one | Trifluoromethyl group at position 4 | Different position of trifluoromethyl |

| Isoindolin-1-one | Base structure without trifluoromethyl | Lacks enhanced lipophilicity |

| 3-Hydroxy-2-(trifluoromethylphenyl)-isoindolin-1-one | Hydroxy group addition | Potentially different biological activity |

| 2-(Trifluoromethyl)quinazolin-4(3H)-one | Quinazoline core with trifluoromethyl group | Different core structure |

Case Studies

Several studies have investigated the therapeutic potential of 6-(Trifluoromethyl)isoindolin-1-one:

- Cancer Cell Proliferation : In vitro studies demonstrated that treatment with 6-(Trifluoromethyl)isoindolin-1-one resulted in significant inhibition of cancer cell lines dependent on PI3K signaling pathways. The IC50 values indicated potent cytotoxic effects against various cancer types .

- Molecular Docking Studies : Computational analyses revealed that the compound binds effectively to PI3Kγ, suggesting a mechanism through which it could exert its anti-cancer effects. The binding interactions were characterized by favorable energy profiles, indicating a strong affinity for the target .

特性

IUPAC Name |

6-(trifluoromethyl)-2,3-dihydroisoindol-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO/c10-9(11,12)6-2-1-5-4-13-8(14)7(5)3-6/h1-3H,4H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZISEIJOJZALPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)C(F)(F)F)C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。